1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one
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Overview
Description
1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one is a fluorinated pyridine derivative Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by thermal decomposition to introduce the fluorine atom . Another method involves the use of Selectfluor, a fluorinating agent, to achieve high yields of fluorinated pyridines .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale reactions using efficient fluorinating agents and catalysts. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, temperature, and pressure conditions are optimized to ensure high purity and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of reduced pyridine derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce oxidized or reduced derivatives of the original compound .
Scientific Research Applications
1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with unique properties.
Biological Research: It serves as a probe in biochemical studies to understand the role of fluorinated compounds in biological systems.
Mechanism of Action
The mechanism of action of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing nature can influence the compound’s binding affinity and reactivity with enzymes and receptors. This can lead to modulation of biological pathways and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Fluoropyridine: A simpler fluorinated pyridine with similar reactivity but different physical properties.
2,2-Dimethylpropan-1-one: A non-fluorinated analog with different chemical behavior.
Fluorobenzene: Another fluorinated aromatic compound with distinct reactivity due to the absence of the nitrogen atom in the ring.
Uniqueness
1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one is unique due to the combination of the fluorinated pyridine ring and the dimethylpropanone moiety. This structure imparts specific chemical and biological properties that are not observed in simpler analogs. The presence of the fluorine atom enhances the compound’s stability and reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C10H12FNO |
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Molecular Weight |
181.21 g/mol |
IUPAC Name |
1-(3-fluoropyridin-2-yl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C10H12FNO/c1-10(2,3)9(13)8-7(11)5-4-6-12-8/h4-6H,1-3H3 |
InChI Key |
AOJFSUMNOKMOHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C1=C(C=CC=N1)F |
Origin of Product |
United States |
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